(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide hydrochloride
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Overview
Description
(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as pyridine, indazole, triazole, and pyrrolidine. The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of (S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structures, such as the pyridine and indazole rings, followed by the introduction of the triazole and pyrrolidine moieties. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes, green chemistry principles, and continuous flow techniques to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its complex structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific biological targets. It could be investigated for its effects on diseases or conditions related to its molecular targets.
Industry: The compound’s unique properties could make it useful in industrial applications, such as in the development of new pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide hydrochloride would depend on its specific molecular targets and pathways. The compound’s structure suggests that it may interact with various enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The presence of multiple functional groups allows for diverse interactions, which could lead to complex biological effects.
Comparison with Similar Compounds
Similar compounds to (S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide hydrochloride include other molecules with similar core structures or functional groups. These might include:
Thiopropamine: A stimulant drug with a thiophene ring, similar to the indazole ring in the target compound.
3-Methoxyphenylboronic acid: Contains a phenyl ring with a methoxy group, similar to the aromatic rings in the target compound.
Carbonyl compounds: Such as aldehydes, ketones, and carboxylic acids, which share the carbonyl functional group with the target compound.
The uniqueness of this compound lies in its combination of multiple functional groups and complex structure, which may confer unique chemical and biological properties not found in simpler or less diverse molecules.
Properties
Molecular Formula |
C37H42ClN9O3S |
---|---|
Molecular Weight |
728.3 g/mol |
IUPAC Name |
(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C37H41N9O3S.ClH/c1-24(2)49-32-12-9-28(20-38-32)34-30-19-29(10-11-31(30)41-42-34)40-36(48)37(50-4)15-18-45(22-37)21-33(47)46-16-13-26(14-17-46)25-5-7-27(8-6-25)35-39-23-44(3)43-35;/h5-13,19-20,23-24H,14-18,21-22H2,1-4H3,(H,40,48)(H,41,42);1H/t37-;/m0./s1 |
InChI Key |
MAEYDGFPLZDKHE-JFRIYMKVSA-N |
Isomeric SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)[C@@]4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC.Cl |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2=NNC3=C2C=C(C=C3)NC(=O)C4(CCN(C4)CC(=O)N5CCC(=CC5)C6=CC=C(C=C6)C7=NN(C=N7)C)SC.Cl |
Origin of Product |
United States |
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